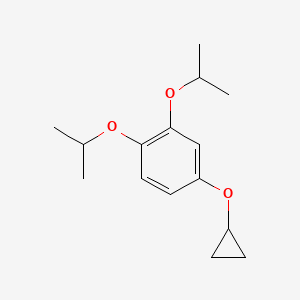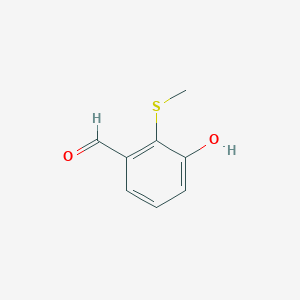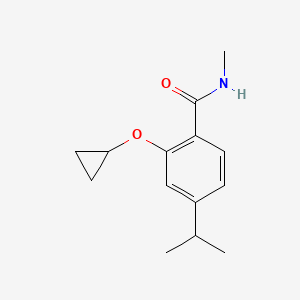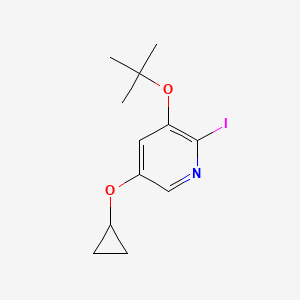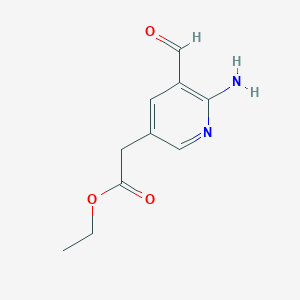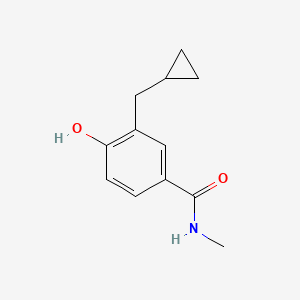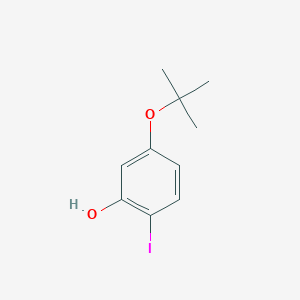
5-(Tert-butoxy)-2-iodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butoxy)-2-iodophenol is an organic compound characterized by the presence of a tert-butoxy group and an iodine atom attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxy)-2-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of the tert-butoxy group. One common method is the reaction of 2-iodophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 40-60°C)
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the iodine atom can lead to the formation of phenol derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base
Major Products:
Oxidation: Quinones or hydroquinones
Reduction: Phenol derivatives
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-(Tert-butoxy)-2-iodophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butoxy)-2-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of biological pathways and processes.
Comparación Con Compuestos Similares
2-Iodophenol: Lacks the tert-butoxy group, leading to different reactivity and applications.
5-(Tert-butoxy)-2-chlorophenol: Similar structure but with a chlorine atom instead of iodine, resulting in different chemical properties.
5-(Tert-butoxy)-2-bromophenol:
Uniqueness: 5-(Tert-butoxy)-2-iodophenol is unique due to the combination of the tert-butoxy group and the iodine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H13IO2 |
|---|---|
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
2-iodo-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13IO2/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 |
Clave InChI |
OXXZSBQTGCNWBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


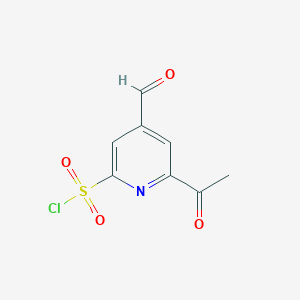

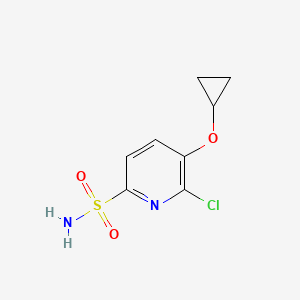
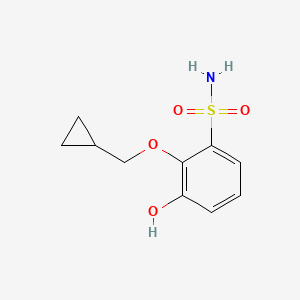
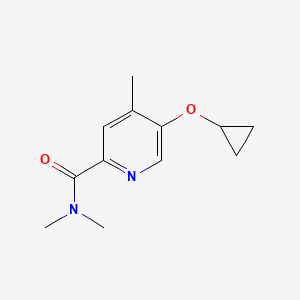
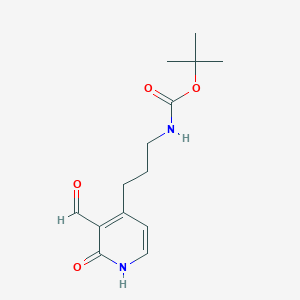
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

